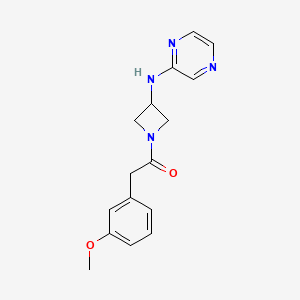

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Description

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a small-molecule organic compound featuring a ketone-linked azetidine scaffold substituted with a pyrazine-2-ylamino group and a 3-methoxyphenyl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, while the pyrazine and methoxyphenyl groups contribute to hydrogen bonding and π-π interactions, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-14-4-2-3-12(7-14)8-16(21)20-10-13(11-20)19-15-9-17-5-6-18-15/h2-7,9,13H,8,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUJIKAEFDCLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinyl Moiety: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.

Attachment of the Pyrazinylamino Group: The pyrazinylamino group is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with an appropriate leaving group on the azetidinyl ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically added via a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one exhibit significant anticancer properties. The pyrazine moiety is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, compounds with similar structures have been shown to down-regulate estrogen receptors, which are often implicated in breast cancer progression .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research has demonstrated that related pyrazole derivatives possess significant antibacterial and antifungal effects against pathogens such as Escherichia coli and Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

There is emerging evidence that pyrazine-containing compounds can exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that they may help mitigate oxidative stress and inflammation within neuronal tissues .

Estrogen Receptor Modulation

The ability of This compound to modulate estrogen receptors could be pivotal in its anticancer activity. By selectively down-regulating these receptors, the compound may inhibit the proliferation of estrogen-dependent tumors .

Enzyme Inhibition

Similar compounds have been identified as inhibitors of specific kinases involved in cancer signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising avenue for drug development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant tumor reduction in xenograft models using pyrazine derivatives. |

| Study 2 | Antimicrobial Effects | Showed effectiveness against multiple bacterial strains with minimal cytotoxicity to human cells. |

| Study 3 | Neuroprotection | Found that related compounds reduced neuronal cell death in models of oxidative stress. |

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Analogues with Key Features

Key Observations :

- Ring Size and Rigidity : The azetidine core in the target compound (four-membered) offers higher ring strain and reduced flexibility compared to six-membered piperidine or piperazine analogues. This may enhance binding specificity but reduce metabolic stability.

- Substituent Effects : The 3-methoxyphenyl group is a common pharmacophore in analgesics and antioxidants (e.g., and ). Its meta-substitution pattern optimizes electronic and steric interactions compared to para-substituted analogues .

- Synthetic Accessibility : Pyrazoline derivatives (e.g., 1h) are synthesized via chalcone cyclization with hydrazines (yields ~80–85%) , whereas cyclopropane derivatives (e.g., 7g) require transition-metal catalysis (yields ~74%) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s pyrazine and azetidine moieties increase hydrogen-bond acceptors (5 vs. 3–4 in analogues), enhancing solubility in polar solvents .

- Higher LogP values in pyrazoline derivatives (e.g., 1h: LogP 3.5) suggest greater lipophilicity, favoring blood-brain barrier penetration , whereas the target compound’s moderate LogP (1.8) balances solubility and permeability .

Structure-Activity Relationship (SAR) Insights :

- Antioxidant Activity: The 4-hydroxy-3-methoxyphenyl group in pyridin-2(1H)-one derivatives is critical for radical scavenging, achieving 79.05% DPPH inhibition .

- Analgesic Activity: Piperidine-based compounds (e.g., ) show high μ-opioid receptor affinity (EC50 = 12 nM) due to the dimethylamino group enhancing basicity and membrane penetration . The target compound’s pyrazine may confer alternative binding modes.

- Antibacterial Activity : Pyridin-2(1H)-one derivatives exhibit moderate activity (MIC = 25–50 µg/mL), attributed to the nitrile and bromophenyl groups disrupting bacterial membranes .

Computational and Mechanistic Insights

- Molecular Docking : Pyridin-2(1H)-one derivatives bind to bacterial dihydrofolate reductase via hydrophobic interactions with bromophenyl groups and hydrogen bonds with pyridone carbonyls .

Biological Activity

The compound 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one , also known as a potential therapeutic agent, has garnered attention due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is , and it features a complex structure that includes an azetidine ring and a pyrazinyl amino group. The presence of the methoxyphenyl moiety contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Kinases : Some studies suggest that related compounds can inhibit checkpoint kinase 1 (Chk1), which plays a critical role in cell cycle regulation and DNA damage response .

- Anti-inflammatory Activity : Compounds with similar structures have shown potential as selective cyclooxygenase (COX) inhibitors, particularly COX-2, which is involved in inflammatory processes .

- Antimicrobial Properties : Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting a potential for this compound in treating infections .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of azetidinones similar to our compound on various cancer cell lines. Results indicated significant growth inhibition, with mechanisms likely involving apoptosis induction .

- Inflammation Models : In models of carrageenan-induced inflammation, related compounds exhibited reduced neutrophil infiltration and lower levels of inflammatory cytokines, suggesting effective anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one, and how can intermediates be characterized?

- Methodological Answer : Use multi-step organic synthesis involving:

- Azetidine ring formation : Employ nucleophilic substitution or reductive amination for azetidine intermediates (e.g., pyrazin-2-ylamine coupling) .

- Ketone functionalization : Optimize Friedel-Crafts acylation or Grignard reactions for the 3-methoxyphenyl group .

- Characterization : Validate intermediates via XRD (for crystalline structures, as in ), NMR (for regiochemical confirmation), and HPLC (for purity >95%).

Q. How should researchers handle safety protocols for this compound, given limited toxicological data?

- Methodological Answer :

- PPE : Use OV/AG/P99 respirators (EU standard) and full-body chemical-resistant suits, as general guidelines for azetidine/pyrazine derivatives .

- Exposure control : Implement fume hoods with ≥100 ft/min airflow and secondary containment for waste to prevent drainage contamination .

- Emergency response : Follow S26 (eye rinsing) and S36/37/39 (protective gear) protocols, aligning with irritant-risk compounds .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- Mass spectrometry : Use high-resolution LC-MS to verify molecular weight (C₁₈H₂₀N₄O₂; calc. 324.16 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolve azetidine ring conformation and pyrazine-azetidine bonding angles (e.g., as in analogous structures ).

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures, noting absence of data in necessitates empirical testing.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity, given the compound’s azetidine-pyrazine scaffold?

- Methodological Answer :

- Targeted modifications : Synthesize analogs with varied substituents (e.g., halogenation at pyrazine C5 or methoxy group replacement) .

- In vitro assays : Prioritize kinase inhibition screens (e.g., JAK/STAT pathways) due to pyrazine’s role in ATP-binding domain interactions .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like EGFR or PDE4 .

Q. What experimental approaches address contradictory stability data under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C, monitoring via UPLC-MS every 24h .

- Metabolite identification : Use liver microsomes (human/rat) to detect oxidative metabolites (e.g., azetidine ring opening) .

- Hydrogen bonding analysis : Calculate topological polar surface area (TPSA ≈ 102 Ų, as in ) to predict solubility-limited instability.

Q. How can researchers resolve discrepancies in reported LogP values for solubility optimization?

- Methodological Answer :

- Experimental LogP : Perform shake-flask partitioning (octanol/water) with UV quantification (λ = 254 nm) .

- Computational validation : Compare results with XlogP3 (predicted ~1.8, as in ) and adjust substituents (e.g., -CF₃ for lower LogP).

Q. What strategies mitigate synthetic challenges in azetidine ring functionalization?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for azetidine NH protection during pyrazine coupling .

- Catalytic optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig amination to enhance yield (>70%) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s thermal stability?

- Methodological Answer :

- Controlled TGA/DSC : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .

- Kinetic analysis : Apply Arrhenius modeling to extrapolate shelf-life at 25°C, noting absence of data in requires hypothesis-driven testing.

Q. Why do computational vs. experimental LogP values diverge, and how to harmonize them?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.